molecular formula C11H13N3O4 B14600563 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-56-1

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14600563
CAS No.: 59290-56-1
M. Wt: 251.24 g/mol
InChI Key: SWUGQVMWHWMUQU-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group, a carboxamide group, and a 2-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridine derivative followed by acylation and amidation reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide
  • 2-Methyl-5-nitropyridine-3-carboxamide
  • 2-Methyl-N-(2-methylpropanoyl)-pyridine-3-carboxamide

Uniqueness

This compound is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59290-56-1

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C11H13N3O4/c1-6(2)10(15)13-11(16)9-4-8(14(17)18)5-12-7(9)3/h4-6H,1-3H3,(H,13,15,16)

InChI Key

SWUGQVMWHWMUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)C(C)C

Origin of Product

United States

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